molecular formula C8H6BrNO2 B1330796 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 67927-44-0

6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B1330796
CAS No.: 67927-44-0
M. Wt: 228.04 g/mol
InChI Key: OASANCDKMGODJO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-2-hydroxybenzoic acid with methylamine, followed by cyclization to form the benzoxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASANCDKMGODJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327532
Record name 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67927-44-0
Record name 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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